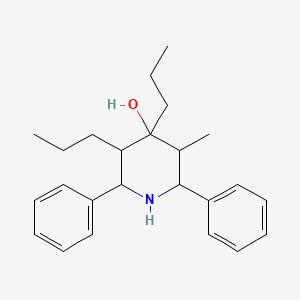![molecular formula C27H31N3O3 B10871540 2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione](/img/structure/B10871540.png)
2-({[2-(4-Benzoyl-1-piperazinyl)ethyl]amino}methylene)-5-(4-methylphenyl)-1,3-cyclohexanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE is a complex organic compound with a molecular formula of C27H31N3O3 This compound is characterized by its unique structure, which includes a piperazine ring, a benzoyl group, and a cyclohexanedione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with benzoyl chloride to form 4-benzoylpiperazine.
Alkylation: The 4-benzoylpiperazine is then alkylated with 2-bromoethylamine to introduce the ethylamino group.
Cyclization: The resulting intermediate undergoes cyclization with 4-methylphenyl-1,3-cyclohexanedione under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-purity reagents, controlled reaction conditions (temperature, pressure, pH), and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHOXYPHENYL)-1,3-CYCLOHEXANEDIONE
- 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-CHLOROPHENYL)-1,3-CYCLOHEXANEDIONE
Uniqueness
Compared to similar compounds, 2-({[2-(4-BENZOYLPIPERAZINO)ETHYL]AMINO}METHYLENE)-5-(4-METHYLPHENYL)-1,3-CYCLOHEXANEDIONE is unique due to its specific substitution pattern on the cyclohexanedione core and the presence of the benzoylpiperazine moiety. These structural features contribute to its distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C27H31N3O3 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
2-[2-(4-benzoylpiperazin-1-yl)ethyliminomethyl]-3-hydroxy-5-(4-methylphenyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C27H31N3O3/c1-20-7-9-21(10-8-20)23-17-25(31)24(26(32)18-23)19-28-11-12-29-13-15-30(16-14-29)27(33)22-5-3-2-4-6-22/h2-10,19,23,31H,11-18H2,1H3 |
Clave InChI |
YIVKSPKXTOPOSS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NCCN3CCN(CC3)C(=O)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-chlorophenyl)-2-[3,3-dimethyl-11-(4-methylphenyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10871462.png)
![3,11-di(furan-2-yl)-10-[(4-methoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871465.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-methylpropyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10871470.png)
![1H-benzotriazol-1-ylmethyl 2-[(E)-2-phenylethenyl]quinoline-4-carboxylate](/img/structure/B10871497.png)

![3-amino-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B10871499.png)

![(4E)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methylbutyl)amino]ethylidene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871505.png)
![11-(2,4-dichloro-5-methoxyphenyl)-3,3-dimethyl-10-(2-methylpropanoyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10871512.png)
![4-{(E)-2-[4-(methylsulfanyl)phenyl]ethenyl}[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B10871517.png)
![2-[4-(Dimethylamino)phenyl]-12-(3-pyridyl)-12H-chromeno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-9-OL](/img/structure/B10871520.png)
![(1Z)-N-{[7-(furan-2-ylmethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methoxy}-1-(4-methoxyphenyl)ethanimine](/img/structure/B10871534.png)
![9b-(4-methoxyphenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one](/img/structure/B10871535.png)
